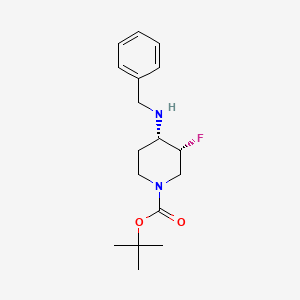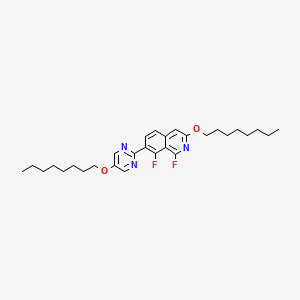
Propyl cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl cyanamide, also known as 1-cyanopropane, is an organic compound with the molecular formula C4H7N. It belongs to the family of cyanamides, which are characterized by the presence of a cyano group (–CN) attached to an alkyl or aryl group. This compound is a versatile compound with various applications in synthetic chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl cyanamide can be synthesized through several methods. One common method involves the reaction of propylamine with cyanogen bromide (BrCN) under controlled conditions. The reaction proceeds as follows: [ \text{C3H7NH2} + \text{BrCN} \rightarrow \text{C3H7NCN} + \text{HBr} ]
Another method involves the oxidation-cyanation of primary or secondary amines using N-chlorosuccinimide and zinc cyanide (Zn(CN)2) as reagents. This method avoids the direct handling of toxic cyanogen halides and is suitable for various amines and aniline derivatives .
Industrial Production Methods
Industrial production of propylcyanamide typically involves the use of methane and ammonia gas as raw materials. The reaction is carried out in the presence of a catalyst under specific conditions to yield the target product .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl cyanamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction of propylcyanamide can yield primary amines.
Substitution: The cyano group in propylcyanamide can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of propylcyanamide include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products Formed
The major products formed from the reactions of propylcyanamide depend on the type of reaction and the reagents used. For example:
Oxidation: Can yield propionitrile or propionamide.
Reduction: Can yield propylamine.
Substitution: Can yield various substituted cyanamides.
Wissenschaftliche Forschungsanwendungen
Propyl cyanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.
Industry: Used in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propylcyanamide involves its interaction with molecular targets and pathways. The cyano group in propylcyanamide can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Propyl cyanamide can be compared with other similar compounds, such as:
Methylcyanamide: Has a shorter alkyl chain and different reactivity.
Ethylcyanamide: Similar structure but with a different alkyl group.
Butylcyanamide: Has a longer alkyl chain and different physical properties.
This compound is unique due to its specific alkyl chain length and the resulting chemical and physical properties. Its reactivity and applications may differ from those of other cyanamides, making it a valuable compound in various fields .
Eigenschaften
Molekularformel |
C4H8N2 |
|---|---|
Molekulargewicht |
84.12 g/mol |
IUPAC-Name |
propylcyanamide |
InChI |
InChI=1S/C4H8N2/c1-2-3-6-4-5/h6H,2-3H2,1H3 |
InChI-Schlüssel |
RYYCFQTWLMFJIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol](/img/structure/B8670245.png)

![N-[4-(2-Benzoyl-4-chloro-phenylsulfamoyl)-phenyl]-acetamide](/img/structure/B8670255.png)









